molecular formula C30H21N B14249633 Acetonitrile;9-anthracen-9-ylanthracene CAS No. 400002-71-3

Acetonitrile;9-anthracen-9-ylanthracene

Katalognummer: B14249633
CAS-Nummer: 400002-71-3
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: ASMFDVPVDBTEJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile;9-anthracen-9-ylanthracene is a chemical compound with the molecular formula C30H21N and a molecular weight of 395.494 g/mol This compound is known for its unique structure, which combines the properties of acetonitrile and anthracene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;9-anthracen-9-ylanthracene typically involves the reaction of 9-anthracen-9-ylanthracene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques may be involved to ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile;9-anthracen-9-ylanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of substituted anthracene compounds .

Wirkmechanismus

The mechanism of action of acetonitrile;9-anthracen-9-ylanthracene involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetonitrile;9-anthracen-9-ylanthracene include:

Uniqueness

This compound is unique due to its combination of acetonitrile and anthracene moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .

Eigenschaften

CAS-Nummer

400002-71-3

Molekularformel

C30H21N

Molekulargewicht

395.5 g/mol

IUPAC-Name

acetonitrile;9-anthracen-9-ylanthracene

InChI

InChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3

InChI-Schlüssel

ASMFDVPVDBTEJX-UHFFFAOYSA-N

Kanonische SMILES

CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.